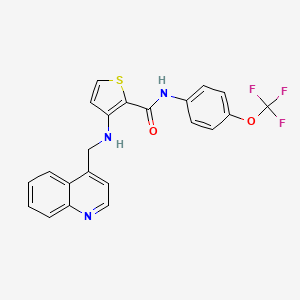![molecular formula C15H12F2N6O3S B1683902 4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide CAS No. 443797-96-4](/img/structure/B1683902.png)
4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide
Overview
Description
This compound is a small molecule inhibitor of Mammalian Sterile20-like Kinase 3 (MST3), a member of the STRIPAK complex . MST3 has been associated with cancer cell migration and metastasis . The compound is part of a class of molecules that inhibit MST3 enzymatic activity .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, which are structurally similar to the compound , has been described in the literature . The process involves intramolecular cyclization rearrangement reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an amino group, a carbonyl group, a triazole ring, and a benzenesulfonamide moiety .Scientific Research Applications
Inhibition of Cyclin-Dependent Kinases (CDKs)
JNJ-7706621 is a potent inhibitor of several cyclin-dependent kinases (CDKs). CDKs play a key role in cell cycle regulation, and their inhibition can potentially disrupt the proliferation of tumor cells . JNJ-7706621 has shown to inhibit CDK1 kinase activity, alter CDK1 phosphorylation status, and interfere with downstream substrates such as retinoblastoma in human tumor cells .
Inhibition of Aurora Kinases
In addition to CDKs, JNJ-7706621 also inhibits Aurora kinases. These kinases are essential for maintaining chromosomal stability and normal cell cycle progression. Inhibition of Aurora kinases by JNJ-7706621 leads to endoreduplication and inhibition of histone H3 phosphorylation .
Selective Blockage of Tumor Cell Proliferation
JNJ-7706621 selectively blocks the proliferation of tumor cells of various origins but is about 10-fold less effective at inhibiting normal human cell growth in vitro . This selectivity makes it a promising candidate for targeted cancer therapy.
Induction of Apoptosis
JNJ-7706621 has been found to induce apoptosis in human cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells.
Suppression of Colony Formation
In addition to inducing apoptosis, JNJ-7706621 also suppresses colony formation in human cancer cells . This could potentially prevent the spread and growth of cancer cells.
Potential Use in Ewing’s Sarcoma
JNJ-7706621 has been suggested as a potential therapeutic agent for various cancers, including Ewing’s sarcoma . Its ability to regulate cell cycle progression at multiple points could be useful for the treatment of this type of cancer.
Reversal of Resistance to Radioimmunotherapy
JNJ-7706621 has shown potential in promoting the reversal of resistance to CD37-targeted radioimmunotherapy in DLBC lymphoma cell lines . This could enhance the effectiveness of existing cancer treatments.
Predictive Tool for In Vivo Tumor Growth Inhibition
The minimum concentration of JNJ-7706621 required to induce cell cycle arrest and cytotoxicity of human cancer cells has been determined in vitro . This information can be used to predict the plasma concentration required to inhibit tumor growth or cause tumor regression in vivo .
Mechanism of Action
Target of Action
JNJ-7706621 is a potent inhibitor of several cyclin-dependent kinases (CDKs) and Aurora kinases . The primary targets of JNJ-7706621 are CDK1, CDK2, Aurora-A, and Aurora-B . These kinases play crucial roles in cell cycle regulation and mitosis .
Mode of Action
JNJ-7706621 interacts with its targets by inhibiting their kinase activity. It has been shown to inhibit CDK1 and CDK2, with IC50s of 9 nM and 3 nM respectively, and Aurora-A and Aurora-B, with IC50s of 11 nM and 15 nM respectively . This inhibition disrupts the normal cell cycle progression and mitotic processes .
Biochemical Pathways
The inhibition of CDKs and Aurora kinases by JNJ-7706621 affects several biochemical pathways. CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest . Aurora kinases are critical for successful mitosis, and their inhibition can lead to errors in chromosome segregation and cytokinesis . Therefore, the inhibition of these kinases can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
This suggests that the compound has sufficient bioavailability to exert its effects in vivo. The abcg2 drug transporter has been identified as a potential resistance mechanism to jnj-7706621, which could impact its bioavailability .
Result of Action
The inhibition of CDKs and Aurora kinases by JNJ-7706621 results in significant molecular and cellular effects. At the molecular level, it alters CDK1 phosphorylation status and interferes with downstream substrates such as retinoblastoma . At the cellular level, it can slow the growth of cells at low concentrations and induce cytotoxicity at higher concentrations . It also activates apoptosis and reduces colony formation .
Action Environment
The action, efficacy, and stability of JNJ-7706621 can be influenced by various environmental factors. For instance, the presence of the ABCG2 drug transporter can lead to resistance to JNJ-7706621 . Additionally, the compound’s efficacy can be influenced by the genetic makeup of the cancer cells, such as their p53, retinoblastoma, or P-glycoprotein status .
Future Directions
properties
IUPAC Name |
4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKUVYLMPJIGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416207 | |
| Record name | JNJ-7706621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide | |
CAS RN |
443797-96-4 | |
| Record name | JNJ-7706621 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443797964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-7706621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-7706621 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GK72DON8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





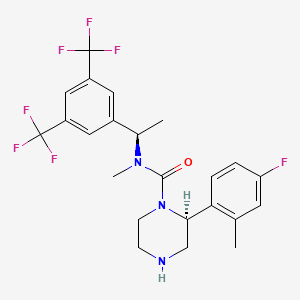


![1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate](/img/structure/B1683829.png)
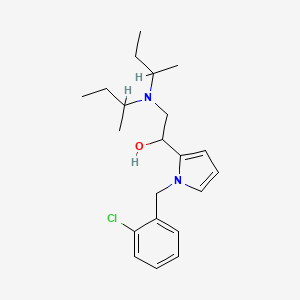
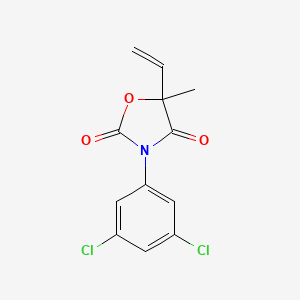
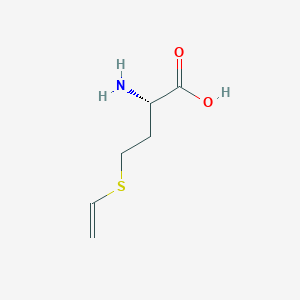
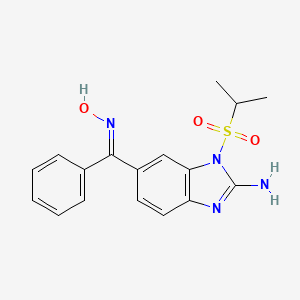

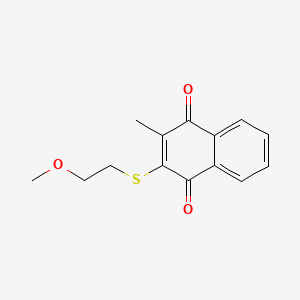
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
